(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
CAS No.: 2228436-07-3
Cat. No.: VC7738491
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228436-07-3 |
|---|---|
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.7 |
| IUPAC Name | 8-oxa-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |
| Standard InChI Key | HKTDSXMBMZNEQB-UHFFFAOYSA-N |
| SMILES | C1COCCC12CC(NC2)CO.Cl |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
The compound is defined by the following identifiers:
Structural Analysis
The molecule features:
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A spirocyclic core comprising a six-membered 1-oxa-8-azaspiro[4.5]decane system .
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A methanol group at the 3-position of the azaspiro ring, which is protonated as a hydrochloride salt .
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Conformational rigidity due to the spiro junction, which restricts rotational freedom and enhances binding specificity in biological systems .
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Spiro junction position | 4.5 (5- and 6-membered rings fused) | |
| Functional groups | Secondary amine, ether, alcohol, HCl | |
| Stereochemistry | Potential for multiple stereoisomers |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized through multistep reactions, as outlined in patents and vendor documentation:
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Spirocycle Formation: Cyclization of precursors (e.g., tert-butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) under basic conditions .
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Hydroxymethyl Introduction: Hydroxylation or substitution at the 3-position using reagents like formaldehyde or epoxides .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Process Challenges
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Yield Optimization: Reported yields range from 71% (intermediate steps) to >95% after purification .
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Purity Control: Chromatography (HPLC/GC) ensures >95% purity for pharmaceutical-grade material .
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Spirocyclization | K₂CO₃, DMF, 80°C | 71% | |
| Hydroxymethylation | Formaldehyde, NaBH₄, MeOH | 85% | |
| HCl Salt Formation | HCl (g), Et₂O | 98% |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic hydrochloride form; poorly soluble in nonpolar solvents .
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Stability: Stable at room temperature under inert atmospheres; hygroscopic, requiring desiccated storage .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.72–4.06 (m, 4H, OCH₂), 2.87–3.22 (m, 3H, NCH₂), 1.33–2.08 (m, 10H, spiro-CH₂) .
Pharmaceutical and Material Science Applications
Biological Activity
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SHP2 Inhibition: Analogous spirocycles (e.g., PB17-026-01) exhibit potent allosteric inhibition of SHP2 phosphatase (IC₅₀ = 6 nM), a target in oncology .
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Neurological Applications: Patent US5118687A describes related 1-oxa-2-oxo-8-azaspiro[4.5]decane derivatives as neuromodulators .
Material Science Utility
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Ligand Design: The spirocyclic scaffold serves as a rigid backbone for coordinating metal ions in catalytic systems .
Table 3: Pharmacological Data for Analogues
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